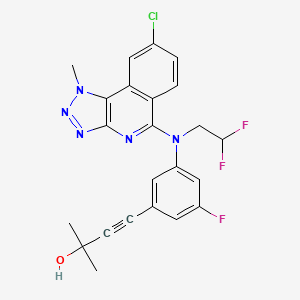
Dgk|A-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dgk|A-IN-8 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in various cellular processes by converting diacylglycerol (DAG) to phosphatidic acid (PA). This compound has shown significant potential in the research of cancer, particularly solid tumors, and viral infections, including HIV and hepatitis B virus .
Preparation Methods
The synthesis of Dgk|A-IN-8 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions.
Functional Group Introduction: Specific functional groups are introduced through substitution reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Dgk|A-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dgk|A-IN-8 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of DGKα in cancer cells, particularly in solid tumors.
Immunotherapy: The compound is being explored for its potential in enhancing the efficacy of immunotherapies by modulating immune cell activity.
Plant Biology: DGKα inhibitors like this compound are also studied in plant biology for their role in stress responses and signal transduction.
Mechanism of Action
Dgk|A-IN-8 exerts its effects by inhibiting the activity of DGKα, which is responsible for converting diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of DAG, which acts as a second messenger in various signaling pathways. The increased levels of DAG enhance intracellular signaling, promoting immune cell activation and potentially delaying T cell exhaustion . The molecular targets and pathways involved include the Ras/ERK/AP-1 pathway, which is crucial for T cell activation and function .
Comparison with Similar Compounds
Dgk|A-IN-8 is unique among DGKα inhibitors due to its high potency and specificity. Similar compounds include:
Ritanserin: Another DGKα inhibitor that has been studied for its effects on immune cell activation.
Novel Heteroaryl Fluoroalkenes: These compounds are also DGK inhibitors and have shown potential in treating metastatic melanoma.
DGK Inhibitors I and II: These inhibitors are structurally similar to this compound and have been used in research to study their effects on immune cell signaling.
This compound stands out due to its specific application in cancer and viral infection research, making it a valuable tool for understanding and potentially treating these conditions.
Properties
Molecular Formula |
C23H19ClF3N5O |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
4-[3-[(8-chloro-1-methyltriazolo[4,5-c]isoquinolin-5-yl)-(2,2-difluoroethyl)amino]-5-fluorophenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C23H19ClF3N5O/c1-23(2,33)7-6-13-8-15(25)11-16(9-13)32(12-19(26)27)22-17-5-4-14(24)10-18(17)20-21(28-22)29-30-31(20)3/h4-5,8-11,19,33H,12H2,1-3H3 |
InChI Key |
AZQWRUDQALWXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)F)N(CC(F)F)C2=NC3=C(C4=C2C=CC(=C4)Cl)N(N=N3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


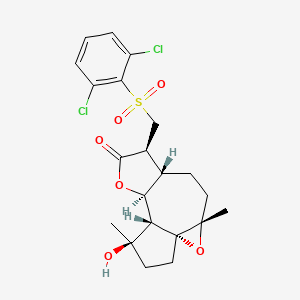
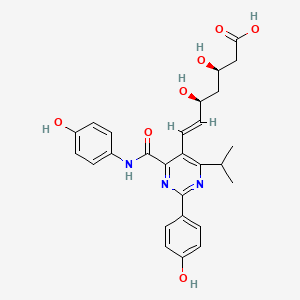
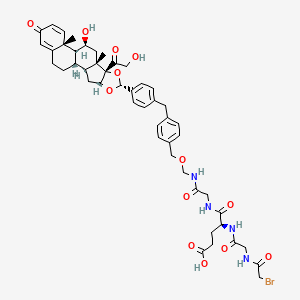
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)

methyl phosphate](/img/structure/B12384704.png)
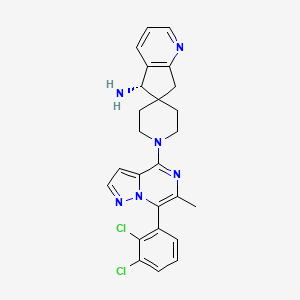
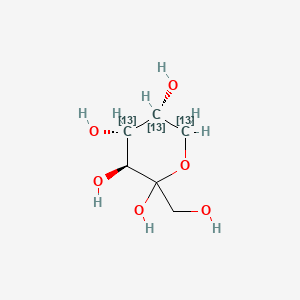

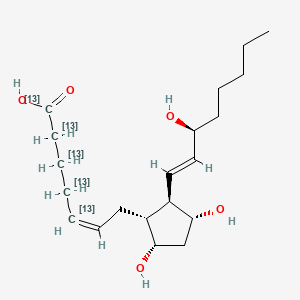
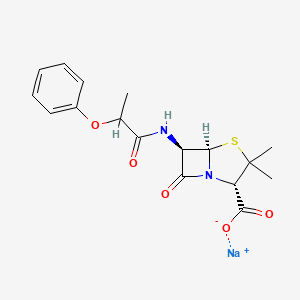

![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

